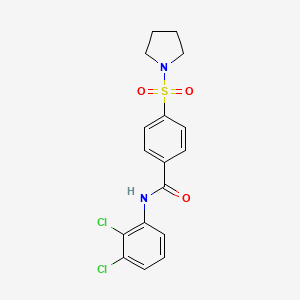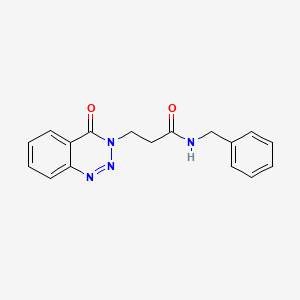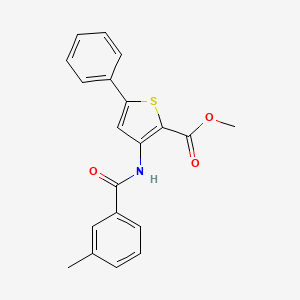
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as 2,3-DCPA, is a synthetic organosulfur compound with a broad range of applications in scientific research. It is a colorless solid that is insoluble in water and has a low melting point. 2,3-DCPA has been studied for its potential as an inhibitor of enzymes, as a substrate for research in metabolic pathways, and as a tool for investigating the effects of environmental pollutants.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450, which are involved in inflammation and drug metabolism, respectively. It has also been used as a substrate for research in metabolic pathways, such as the glucuronidation and sulfation of drugs. Additionally, N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used as a tool for investigating the effects of environmental pollutants, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs).
Wirkmechanismus
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is an inhibitor of enzymes, such as cyclooxygenase-2 and cytochrome P450. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also a substrate for research in metabolic pathways, such as glucuronidation and sulfation. It binds to the enzyme responsible for the reaction and is converted into the desired product.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation and drug metabolism. It has also been shown to inhibit the activity of enzymes involved in the glucuronidation and sulfation of drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis method is straightforward. Additionally, it is soluble in organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to its use. It is not soluble in water, and its low melting point makes it difficult to use in experiments that require high temperatures.
Zukünftige Richtungen
There are several possible future directions for N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide research. One potential area of research is to explore its potential as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, its potential as a tool for investigating the effects of environmental pollutants, such as PCBs and PCDDs, should be investigated further. Furthermore, its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases should be explored. Finally, its safety profile should be studied in order to ensure its safe use in laboratory experiments.
Synthesemethoden
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized from the reaction of 3-chloro-4-hydroxybenzoic acid and pyrrolidine-1-sulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The yield of the reaction is typically high, up to 95%.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-4-3-5-15(16(14)19)20-17(22)12-6-8-13(9-7-12)25(23,24)21-10-1-2-11-21/h3-9H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNFFKGVYJQRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)


![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)


![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)
